molecular formula C20H15F3N2O3 B6424635 N'-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034457-21-9

N'-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B6424635
CAS RN: 2034457-21-9
M. Wt: 388.3 g/mol
InChI Key: IAXYLTHQNBYTTD-UHFFFAOYSA-N
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Description

The compound “N’-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide” is an organic compound that contains furan, phenyl, and trifluoromethyl groups. Furan is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl groups are a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is known for its high electronegativity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and their connectivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the furan, phenyl, and trifluoromethyl groups. For instance, furan rings can undergo reactions at the 2-position due to the electron-rich nature of the oxygen atom . Phenyl groups can participate in electrophilic aromatic substitution reactions, and trifluoromethyl groups can influence the reactivity of nearby functional groups due to their high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by its molecular structure . For instance, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c21-20(22,23)16-2-1-3-17(10-16)25-19(27)18(26)24-11-13-4-6-14(7-5-13)15-8-9-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXYLTHQNBYTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(furan-3-yl)benzyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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